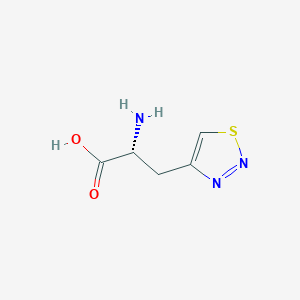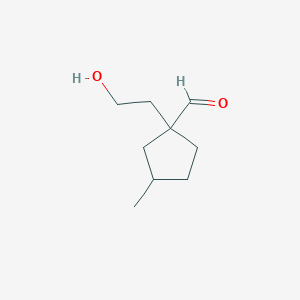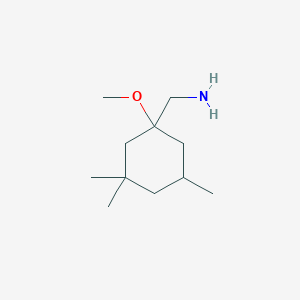
(1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine typically involves the reaction of 3,3,5-trimethylcyclohexanol with methanol and ammonia under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the methanamine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3,5-Trimethylcyclohexanol: A precursor to (1-Methoxy-3,3,5-trimethylcyclohexyl)methanamine, known for its use in the synthesis of vasodilators and sunscreen components.
3,4,5-Trimethoxycinnamamide: Known for its anticancer activity and used in the synthesis of biologically active compounds.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(1-methoxy-3,3,5-trimethylcyclohexyl)methanamine |
InChI |
InChI=1S/C11H23NO/c1-9-5-10(2,3)7-11(6-9,8-12)13-4/h9H,5-8,12H2,1-4H3 |
InChI Key |
AGKOPQFDIONTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(CN)OC)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


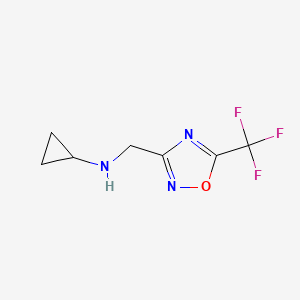
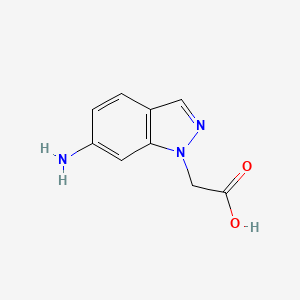


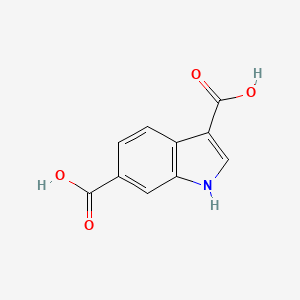


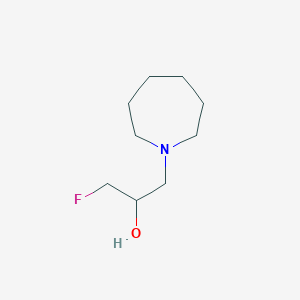
![4-Methyl-2-[(1,2,3-thiadiazol-4-ylmethyl)amino]pentan-1-ol](/img/structure/B13276047.png)
![1-{[(2,6-Difluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13276049.png)


